molecular formula C8H5BrF5N B1410856 2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline CAS No. 1807077-35-5

2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline

Cat. No.: B1410856
CAS No.: 1807077-35-5
M. Wt: 290.03 g/mol
InChI Key: XXANTSDMHYANQM-UHFFFAOYSA-N
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Description

2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline is a multifunctional halogenated aniline derivative designed for advanced research and development, particularly in medicinal chemistry. This compound integrates bromo, difluoromethyl, and trifluoromethyl substituents on an aniline scaffold, making it a valuable synthetic intermediate for constructing complex target molecules. The strategic inclusion of fluorine atoms is a well-established approach in drug discovery to fine-tune the physicochemical properties of lead compounds, such as their metabolic stability, lipophilicity, and membrane permeability . The bromine atom provides a versatile handle for further functionalization via modern cross-coupling reactions, enabling rapid diversification of the molecular scaffold . As a building block, this compound is primarily investigated for the synthesis of potential bioactive molecules. Research into similar structures highlights the significant role of fluorinated anilines in developing active pharmaceutical ingredients (APIs) for various therapeutic areas . The presence of the difluoromethyl group is of particular interest as it can act as a bioisostere for carbonyl or other functional groups, thereby modulating the reactivity and electronic characteristics of the final molecule . This reagent is intended for use by qualified researchers in laboratory settings to explore new chemical entities and innovative synthetic pathways.

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-6-4(15)2-1-3(7(10)11)5(6)8(12,13)14/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXANTSDMHYANQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)C(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Substitution Using Fluorinated Reagents

  • Difluoromethylation: Using difluoromethyl bromide (CH₂F₂Br) or difluoromethyl iodide (CH₂F₂I) in radical or nucleophilic substitution reactions.
  • Trifluoromethylation: Employing trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under radical conditions.

Palladium-Catalyzed Cross-Coupling

Research indicates that palladium-catalyzed cross-coupling reactions can effectively introduce these fluorinated groups:

  • Reaction Conditions:
    • Catalyst: Pd(PPh₃)₂Cl₂
    • Ligand: Phosphines such as Xantphos
    • Reagents: CF₃I or difluoromethyl reagents
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: 60–100°C
    • Time: 12–24 hours

Research Findings:

Study Reagents Catalyst Conditions Yield Reference
Synthesis of CF₃-substituted aromatic amines CF₃I, difluoromethyl reagents Pd-based 60–100°C, 12–24h 65–80%

Direct Fluorination Techniques

  • Using specialized fluorinating reagents (e.g., Selectfluor) for direct fluorination at specific positions, though less selective.

Overall Synthetic Route for 2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline

Based on the literature and patent disclosures, a typical synthetic pathway involves:

Step 1: Synthesis of Brominated Aniline Intermediate

  • Bromination of aniline derivatives, as described, to obtain 4-bromoaniline derivatives.

Step 2: Introduction of Difluoromethyl Group

  • Nucleophilic or radical fluoromethylation at the desired position, often utilizing difluoromethyl halides under palladium catalysis.

Step 3: Introduction of Trifluoromethyl Group

  • Palladium-catalyzed cross-coupling with trifluoromethyl iodide or related reagents to attach the –CF₃ group.

Step 4: Final Functionalization

  • Purification and characterization to confirm the structure.

Data Table Summarizing Preparation Methods

Method Key Reagents Catalysts Reaction Conditions Advantages Limitations
Bromination Br₂, FeBr₃ - 0–25°C, 1–4h Selective bromination Overbromination risk
Palladium-Catalyzed Fluoromethylation CF₃I, difluoromethyl halides Pd(PPh₃)₂Cl₂ 60–100°C, 12–24h High regioselectivity Cost of reagents
Radical Fluorination Selectfluor, radical initiators - Mild to moderate Direct fluorination Less control over position

Notes and Recommendations

  • Reaction Optimization: Precise control over temperature, reagent ratios, and catalysts is essential for regioselectivity and yield.
  • Scale-up Potential: Palladium-catalyzed methods demonstrate good scalability, as indicated by research on similar fluorination reactions.
  • Purification: Techniques such as column chromatography, recrystallization, and distillation are employed to purify the final product.

The synthesis of This compound is achievable through a combination of classical aromatic substitution (bromination) and modern palladium-catalyzed cross-coupling reactions for fluorinated group introduction. The process benefits from optimized reaction conditions, particularly in fluoromethylation and trifluoromethylation steps, to ensure high yield and regioselectivity. The methodology is supported by recent patents and research literature, emphasizing its feasibility for both laboratory and industrial scales.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce nitro compounds or amines, respectively.

Scientific Research Applications

Chemical Synthesis

The compound serves as a building block in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives. For instance, reactions with sodium methoxide can yield methoxy derivatives.
  • Oxidation Reactions : Using agents like potassium permanganate or hydrogen peroxide, the compound can be oxidized to introduce additional functional groups.
  • Reduction Reactions : The aniline group can be reduced to form amines under specific conditions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Biological Research

In biological applications, 2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline is investigated for its potential as a bioactive molecule . Preliminary studies suggest it may exhibit:

  • Anti-inflammatory Properties : Research indicates that compounds with similar structures often show promise in modulating inflammatory pathways.
  • Anticancer Activity : The compound's interactions with specific enzymes or receptors may influence cancer cell growth and proliferation .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for developing potential drug candidates. The structural characteristics enhance its binding affinity and specificity towards molecular targets. This makes it valuable for:

  • Drug Discovery : The compound is utilized in the synthesis of novel therapeutics aimed at various diseases by targeting specific enzymes or receptors involved in disease pathways.
  • Biochemical Assays : It can also serve as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms .

Industrial Applications

In industrial contexts, this compound finds use in producing specialty chemicals and materials with unique properties. Its ability to undergo diverse chemical transformations makes it an essential component in:

  • Specialty Chemical Manufacturing : The compound is integral to creating materials that require specific chemical functionalities.
  • Material Science : Its unique properties contribute to developing advanced materials with tailored characteristics .

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine, difluoromethyl, and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences among related compounds:

Compound Name Substituents (Positions) CAS No. Molecular Formula
4-Bromo-3-(trifluoromethyl)aniline Br (4), CF₃ (3) 393-36-2 C₇H₅BrF₃N
2-Bromo-4-(trifluoromethyl)aniline Br (2), CF₃ (4) 57946-63-1 C₇H₅BrF₃N
2-Bromo-6-chloro-4-(trifluoromethyl)aniline Br (2), Cl (6), CF₃ (4) 109919-26-8 C₇H₄BrClF₃N
2-Fluoro-5-(trifluoromethyl)aniline F (2), CF₃ (5) 535-52-4 C₇H₅F₄N
3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline Br (3), CF₃-phenoxy (4) 1284713-23-0 C₁₃H₉BrF₃NO

Key Observations :

  • Substituent positions (ortho, meta, para) significantly influence electronic and steric properties. For example, 4-Bromo-3-(trifluoromethyl)aniline has stronger electron-withdrawing effects due to the proximity of Br and CF₃ groups compared to 2-Bromo-4-(trifluoromethyl)aniline .

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Molecular Weight
4-Bromo-3-(trifluoromethyl)aniline 47–49 81–84 1.697 240.02
2-Bromo-4-(trifluoromethyl)aniline Not reported Not reported Not reported 240.02
3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline Not reported Not reported Not reported 332.12
2-Fluoro-5-(trifluoromethyl)aniline Not reported Not reported Not reported 179.11

Key Observations :

  • 4-Bromo-3-(trifluoromethyl)aniline has a relatively low melting point (47–49°C), likely due to reduced crystallinity from meta-substituent steric effects .
  • Larger substituents (e.g., phenoxy groups in 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline) increase molecular weight but complicate crystallization .

Research Findings and Trends

  • Spectroscopic Differences : Vibrational analysis of halogenated anilines reveals that Br substituents induce distinct IR and Raman shifts compared to Cl or F analogs, aiding in structural characterization .
  • Regioselectivity in Synthesis : Bromination of aromatic amines (e.g., 3-(trifluoromethyl)aniline ) favors para-substitution under specific conditions, but steric hindrance from CF₃ can redirect reactivity to meta positions .

Biological Activity

2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing findings from various studies.

Chemical Structure and Properties

The compound consists of a bromine atom, two fluorinated groups (difluoromethyl and trifluoromethyl), and an aniline structure. Its molecular formula is C7H5BrF5NC_7H_5BrF_5N, with a molecular weight of approximately 240.02 g/mol. The presence of these functional groups significantly influences its chemical reactivity, lipophilicity, and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The fluorinated groups enhance the compound's binding affinity and selectivity, which may result in modulation of enzymatic activity or receptor signaling pathways. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line) with an IC50 value indicating significant potency against these cells while exhibiting lower toxicity towards non-cancerous cells.

Cell Line IC50 (μM) Selectivity Index
MDA-MB-2310.12620-fold over MCF10A
MCF10A2.5-

This selectivity suggests that the compound may have therapeutic potential with reduced side effects compared to traditional chemotherapeutics like 5-Fluorouracil.

Anti-inflammatory Activity

In addition to anticancer effects, preliminary studies indicate that this compound may exhibit anti-inflammatory properties. Research has shown that it can downregulate pro-inflammatory cytokines, thus presenting a potential for treating inflammatory diseases.

Case Studies

  • In Vivo Efficacy in Tumor Models :
    A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with the compound significantly inhibited tumor growth compared to control groups. The pharmacodynamic effects were evaluated over a period of 30 days, showing a marked reduction in tumor size and metastasis.
  • Toxicity Assessment :
    Toxicological evaluations indicated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development.

Comparative Analysis with Similar Compounds

The unique combination of difluoromethyl and trifluoromethyl groups distinguishes this compound from other similar aniline derivatives. Below is a comparison table highlighting key differences:

Compound Molecular Weight (g/mol) IC50 (μM) Notes
This compound240.020.126Potent against MDA-MB-231
2-Bromo-4-(trifluoromethyl)aniline222.03>10Lower activity; lacks difluoromethyl group
2-Bromo-4-(difluoromethyl)aniline222.03>10Similar structure but less potent

Q & A

Q. How do solvent and temperature affect its stability during long-term reactions?

  • Degradation Pathways :
  • Hydrolysis : Accelerated in polar aprotic solvents (e.g., DMF) due to moisture absorption. Use anhydrous conditions ().
  • Thermal Decomposition : Above 60°C, defluorination or ring-opening may occur. Monitor via TGA/DSC ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline
Reactant of Route 2
2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline

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